molecular formula C8H10O3 B2643133 2-[2-(Methoxymethyl)oxiran-2-yl]furan CAS No. 2248352-97-6

2-[2-(Methoxymethyl)oxiran-2-yl]furan

Cat. No. B2643133
CAS RN: 2248352-97-6
M. Wt: 154.165
InChI Key: RSMSUUPMTGARMF-UHFFFAOYSA-N
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Description

“2-[2-(Methoxymethyl)oxiran-2-yl]furan” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as 2-[(2-Oxiranylmethoxy)methyl]furan, 2-(Glycidyloxymethyl)furan, Furfuryl Glycidyl Ether, and 2,3-Epoxypropyl 2-Furylmethyl Ether .


Synthesis Analysis

The synthesis of this compound has been discussed in scientific literature . For instance, one method involves the use of epichlorohydrin, aqueous NaOH, and tetrabutylammonium bromide .


Molecular Structure Analysis

The molecular structure of “2-[2-(Methoxymethyl)oxiran-2-yl]furan” consists of a furan ring attached to an oxirane ring via a methoxymethyl group . The molecular weight of the compound is 154.17 .


Physical And Chemical Properties Analysis

“2-[2-(Methoxymethyl)oxiran-2-yl]furan” is a liquid at 20 degrees Celsius . It has a boiling point of 105 °C at 11 mmHg and a flash point of 102 °C . The specific gravity at 20/20 is 1.14 .

Safety and Hazards

This compound is classified as potentially irritating to the skin and eyes . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-[2-(methoxymethyl)oxiran-2-yl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-9-5-8(6-11-8)7-3-2-4-10-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMSUUPMTGARMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CO1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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